molecular formula C13H8Cl2N2O2 B8312969 2-Chloro-5-(Nicotinamido)Benzoyl Chloride

2-Chloro-5-(Nicotinamido)Benzoyl Chloride

Cat. No. B8312969
M. Wt: 295.12 g/mol
InChI Key: BIADGCJMURSKFT-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

To a solution of 5-amino-2-chlorobenzoic acid (1.71 g, 10 mmol) and TEA (6.96 mL, 50 mmol) in THF (50 mL) was added nicotinoyl chloride hydrochloride (1.78 g, 10 mmol) solid portion-wise. After 1 h stirring at room temperature, product was isolated through filtration as a white solid. The solid was washed with water and dried (1.85 g, 67%). The solid, 2-chloro-5-(nicotinamido)benzoic acid (1.0 g, 3.62 mmol) was suspended in dichloromethane (50 mL) and treated with thionyl chloride (1.57 mL, 36.2 mmol) at reflux for 6 hr. The reaction mixture was evaporated, and the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4) and quickly filtered through a short silica plug. On evaporation of solvent, the title compound was obtained as a white solid (873 mg, 82%).
Quantity
1.71 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.96 mL
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
82%

Identifiers

REACTION_CXSMILES
NC1C=CC([Cl:11])=C(C=1)C(O)=O.Cl.C(Cl)(=O)C1C=CC=NC=1.[Cl:22][C:23]1[CH:31]=[CH:30][C:29]([NH:32][C:33](=[O:40])[C:34]2[CH:39]=[CH:38][CH:37]=[N:36][CH:35]=2)=[CH:28][C:24]=1[C:25](O)=[O:26].S(Cl)(Cl)=O>C1COCC1.ClCCl>[Cl:22][C:23]1[CH:31]=[CH:30][C:29]([NH:32][C:33](=[O:40])[C:34]2[CH:39]=[CH:38][CH:37]=[N:36][CH:35]=2)=[CH:28][C:24]=1[C:25]([Cl:11])=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
TEA
Quantity
6.96 mL
Type
reactant
Smiles
Name
nicotinoyl chloride hydrochloride
Quantity
1.78 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)NC(C1=CN=CC=C1)=O
Step Three
Name
Quantity
1.57 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 h stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
product was isolated through filtration as a white solid
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried (1.85 g, 67%)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4)
FILTRATION
Type
FILTRATION
Details
quickly filtered through a short silica plug
CUSTOM
Type
CUSTOM
Details
On evaporation of solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1)NC(C1=CN=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 873 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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